molecular formula C13H17ClN2O2 B565521 rac 4-Nitro Deprenyl-d3 Hydrochloride CAS No. 1246815-42-8

rac 4-Nitro Deprenyl-d3 Hydrochloride

Cat. No.: B565521
CAS No.: 1246815-42-8
M. Wt: 271.759
InChI Key: QMZXXMVBTPEPMS-FJCVKDQNSA-N
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Description

rac 4-Nitro Deprenyl-d3 Hydrochloride: is a labeled derivative of deprenyl, specifically designed for research purposes. It is a monoamine oxidase-B inhibitor, which can be useful in treating various cardiometabolic disorders such as diabetes, obesity, hypertension, dyslipidemias, and insulin resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Nitro Deprenyl-d3 Hydrochloride involves the incorporation of deuterium atoms into the deprenyl moleculeThe reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium without affecting the overall structure of the molecule .

Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to maintain the purity and stability of the compound. The process involves large-scale nitration and deuteration reactions, followed by purification steps such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: rac 4-Nitro Deprenyl-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rac 4-Nitro Deprenyl-d3 Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of rac 4-Nitro Deprenyl-d3 Hydrochloride involves the inhibition of monoamine oxidase-B. This enzyme is responsible for the breakdown of monoamines such as dopamine. By inhibiting this enzyme, the compound increases the levels of dopamine in the brain, which can have therapeutic effects in conditions like Parkinson’s disease and depression .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of deuterium labeling and the presence of a nitro group. This combination enhances its stability and allows for more precise tracing in research studies compared to its non-deuterated counterparts .

Properties

CAS No.

1246815-42-8

Molecular Formula

C13H17ClN2O2

Molecular Weight

271.759

IUPAC Name

1-(4-nitrophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H/i3D3;

InChI Key

QMZXXMVBTPEPMS-FJCVKDQNSA-N

SMILES

CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl

Synonyms

N-(Methyl-d3)-α-methyl-4-nitro-N-2-propyn-1-ylbenzeneethanamine Hydrochloride;  N-(Methyl-d3)-α-methyl-p-nitro-N-2-propynylphenethylamine Monohydrochloride; 

Origin of Product

United States

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